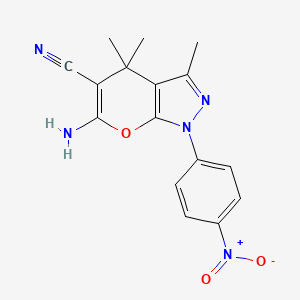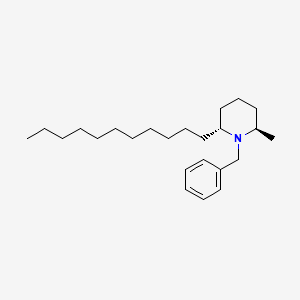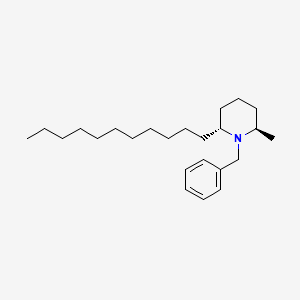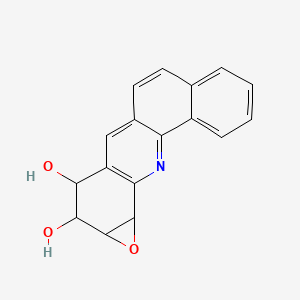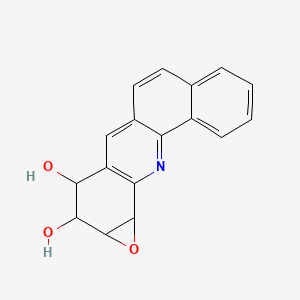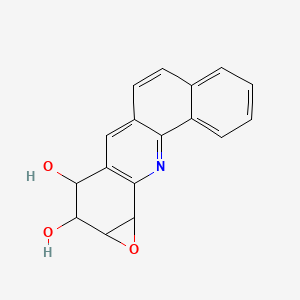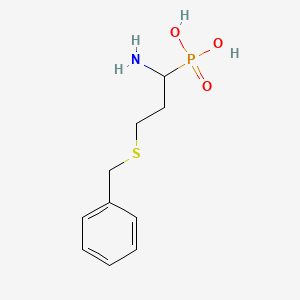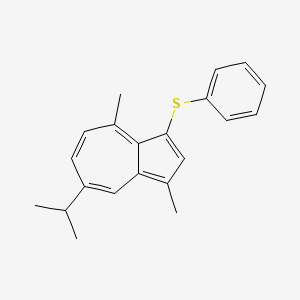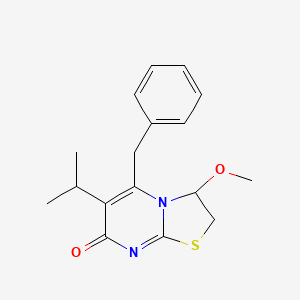
1,3,8-Triazaspiro(4.5)decan-4-one, 1-phenyl-8-(3-(phenylsulfonyl)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,8-Triazaspiro(4.5)decan-4-one, 1-phenyl-8-(3-(phenylsulfonyl)propyl)- is a complex organic compound with the molecular formula C13H17N3O. It is known for its unique spirocyclic structure, which includes a spiro junction between a piperidine and a pyrrolidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4.5)decan-4-one, 1-phenyl-8-(3-(phenylsulfonyl)propyl)- typically involves multi-step organic reactions. One common method includes the reaction of a suitable amine with a ketone to form the spirocyclic core, followed by functionalization with phenyl and sulfonyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
1,3,8-Triazaspiro(4.5)decan-4-one, 1-phenyl-8-(3-(phenylsulfonyl)propyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
1,3,8-Triazaspiro(4.5)decan-4-one, 1-phenyl-8-(3-(phenylsulfonyl)propyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3,8-Triazaspiro(4.5)decan-4-one, 1-phenyl-8-(3-(phenylsulfonyl)propyl)- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Phenyl-1,3,8-triazaspiro(4.5)decan-4-one
- 1-Methyl-1,3,8-triazaspiro(4.5)decan-4-one
- 3-Phenyl-1,3,8-triazaspiro(4.5)decan-4-one
Uniqueness
1,3,8-Triazaspiro(4.5)decan-4-one, 1-phenyl-8-(3-(phenylsulfonyl)propyl)- is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties. These features make it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
102505-04-4 |
|---|---|
Fórmula molecular |
C22H27N3O3S |
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
8-[3-(benzenesulfonyl)propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C22H27N3O3S/c26-21-22(25(18-23-21)19-8-3-1-4-9-19)12-15-24(16-13-22)14-7-17-29(27,28)20-10-5-2-6-11-20/h1-6,8-11H,7,12-18H2,(H,23,26) |
Clave InChI |
AHDHQOPGQHFFQA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCS(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


